Magnocurarine

准备方法

合成路线和反应条件: 木兰碱可以通过各种涉及异喹啉衍生物的化学反应合成。 合成通常包括对可卡因碱的甲基化,然后进行羟基化和甲氧基化得到木兰碱 .

工业生产方法: 木兰碱的工业生产主要涉及从厚朴树皮中提取。 提取过程包括溶剂提取,然后使用色谱技术纯化以分离纯形式的木兰碱 .

反应类型:

氧化: 木兰碱可以发生氧化反应,导致形成各种氧化衍生物。

还原: 还原反应可以将木兰碱转化为其还原形式,这些形式可能具有不同的药理学特性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

形成的主要产物: 这些反应形成的主要产物包括木兰碱的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学和生物学特性 .

科学研究应用

Chemistry

Magnocurarine is utilized as a reference compound in analytical chemistry for identifying and quantifying alkaloids. Its unique structure allows researchers to study its interactions with various chemical agents and assess its stability under different conditions.

Biology

Research has focused on this compound's effects on cellular processes, particularly its role as a biochemical tool. It has been investigated for its potential to influence cell division and microtubule dynamics, which are critical in cancer research .

Medicine

This compound's neuromuscular blocking properties make it a candidate for applications in anesthesia and muscle relaxation during surgical procedures. Studies have shown that it may enhance the efficacy of certain anesthetics while minimizing side effects .

Industry

In pharmaceutical development, this compound serves as a standard in quality control for herbal products. Its presence in formulations can indicate the quality and potency of herbal medicines derived from Magnolia species .

Case Study 1: Neuromuscular Blocking Properties

A study conducted by Arbain et al. (1993) demonstrated that this compound exhibits significant neuromuscular blocking effects comparable to traditional curare compounds. The study involved assessing its efficacy in various animal models, confirming its potential use in clinical settings .

Case Study 2: Cancer Research

In another investigation, this compound was tested for its effects on cancer cell lines. The results indicated that it may inhibit cell proliferation through mechanisms involving microtubule destabilization, akin to other established anticancer agents like vincristine and paclitaxel .

作用机制

木兰碱通过作用于神经肌肉接合处发挥作用,类似于箭毒碱。它与烟碱型乙酰胆碱受体结合,阻断乙酰胆碱的作用,导致肌肉松弛和麻痹。 这种机制与其他神经肌肉阻断剂的机制相似 .

类似化合物:

木兰花碱: 另一种具有类似药理学特性的异喹啉类生物碱。

罗依明碱: 一种与木兰碱结构相似的生物碱。

长圆碱: 具有可比生物活性的化合物.

独特性: 木兰碱因其对烟碱型乙酰胆碱受体的特异性结合亲和力和强大的神经肌肉阻断作用而具有独特性。 其独特的化学结构也使其与其他类似生物碱区分开来 .

相似化合物的比较

Magnoflorine: Another isoquinoline alkaloid with similar pharmacological properties.

Roemerine: An alkaloid with structural similarities to magnocurarine.

Oblongine: A compound with comparable biological activities.

Uniqueness: this compound is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent neuromuscular blocking effects. Its distinct chemical structure also sets it apart from other similar alkaloids .

生物活性

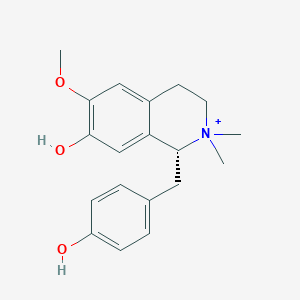

Magnocurarine, a benzylisoquinoline alkaloid derived from the bark of Magnolia officinalis, has garnered attention for its diverse biological activities. This compound is structurally characterized by a complex arrangement that contributes to its pharmacological properties. Research has indicated its potential in various therapeutic applications, particularly in the fields of oncology and metabolic disorders.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound, which influences its solubility and interaction with biological systems. The molecular formula is with a molecular weight of 314 g/mol. Its structure includes multiple functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 314 g/mol |

| Solubility | Water-soluble |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), Bel-7402 (liver cancer), and HCT-8 (colon cancer). The mechanism involves the modulation of cell cycle progression and induction of oxidative stress.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of this compound on gastric cancer cell lines, it was found to have an IC50 value of 5.1 µM for MGC-803 cells and 7.6 µM for HGC-27 cells. This study highlighted the compound's ability to inhibit topoisomerase I activity, leading to significant anti-proliferative effects and G2/M phase arrest in the cell cycle .

Metabolic Effects

This compound has also been investigated for its potential in managing metabolic disorders. It has shown inhibitory effects on key enzymes involved in carbohydrate metabolism, such as:

- Aldose Reductase

- Lipase

- α-Glucosidase

- DPP-IV

These activities suggest that this compound could be beneficial in treating conditions like diabetes by regulating glucose metabolism .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been observed to reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as DPP-IV, this compound helps regulate insulin levels and glucose homeostasis.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Oxidative Stress Modulation : this compound enhances the production of reactive oxygen species (ROS), contributing to cancer cell death while sparing normal cells.

属性

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218199 | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6801-40-7 | |

| Record name | Magnocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。